2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Description
2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-13-26-17-11-7-16(8-12-17)20-21(24-28-23-20)22-19(25)14-27-18-9-5-15(4-2)6-10-18/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25) |
InChI Key |
DLCBUTPFXHQWHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-ethylphenoxyacetic acid: This can be synthesized from acetic acid and 4-ethylphenol under esterification conditions.
Preparation of 4-(4-propoxyphenyl)-1,2,5-oxadiazole: This involves the reaction of 4-propoxybenzohydrazide with a suitable nitrile oxide precursor.
Coupling Reaction: The final step involves coupling 4-ethylphenoxyacetic acid with 4-(4-propoxyphenyl)-1,2,5-oxadiazole under amide bond formation conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of fungi by disrupting cell membrane integrity and affecting nucleic acid and protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:
2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone: This compound has a similar phenoxy structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-methoxyphenyl isocyanate: This compound is used for amine protection/deprotection and has different functional groups, resulting in distinct chemical properties.
2-(4-ethylphenoxy)propanoyl chloride: This compound shares the 4-ethylphenoxy moiety but has a different functional group, making it useful for different synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
